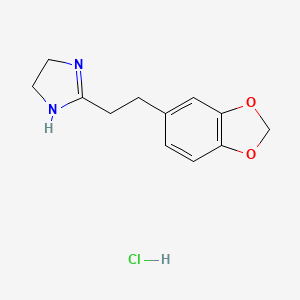

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride

説明

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride (CAS: 103125-01-5) is a substituted imidazoline derivative with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 278.72 g/mol. The compound features a 4,5-dihydroimidazole core (a partially saturated imidazole ring) linked to a 2-(1,3-benzodioxol-5-yl)ethyl group via a methylene bridge. The monohydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications. Its structure includes a benzodioxole moiety, a bicyclic aromatic system with two oxygen atoms, which may confer unique electronic and steric properties compared to simpler imidazole derivatives .

特性

CAS番号 |

103125-01-5 |

|---|---|

分子式 |

C12H15ClN2O2 |

分子量 |

254.71 g/mol |

IUPAC名 |

2-[2-(1,3-benzodioxol-5-yl)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-3-10-11(16-8-15-10)7-9(1)2-4-12-13-5-6-14-12;/h1,3,7H,2,4-6,8H2,(H,13,14);1H |

InChIキー |

GSTYEFJNWLLTLQ-UHFFFAOYSA-N |

正規SMILES |

C1CN=C(N1)CCC2=CC3=C(C=C2)OCO3.Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride typically involves the following steps:

Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

化学反応の分析

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various organic solvents. The conditions are carefully controlled to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

作用機序

The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The pathways affected by the compound can include signaling pathways, metabolic pathways, and other cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Naphazoline Hydrochloride (CAS: 550-99-2)

- Structure : A 4,5-dihydroimidazole derivative substituted with a 1-naphthylmethyl group. Molecular formula: C₁₄H₁₅ClN₂ (MW: 246.74 g/mol).

- Key Differences :

- Substituent : Naphazoline contains a naphthalene ring system, while the target compound has a benzodioxole group. The benzodioxole’s electron-rich oxygen atoms may enhance hydrogen-bonding capacity compared to naphthalene’s purely hydrophobic interactions .

- Pharmacology : Naphazoline is a potent α-adrenergic agonist used as a nasal/ocular decongestant. The benzodioxole analog’s activity is undocumented but could differ due to altered receptor binding or metabolic stability .

Tetrahydrozoline Hydrochloride (CAS: 522-48-5)

- Structure : Features a tetralin (1,2,3,4-tetrahydronaphthalene) substituent. Molecular formula: C₁₃H₁₇ClN₂ (MW: 236.74 g/mol).

- Key Differences :

- Ring Saturation : Tetrahydrozoline’s tetralin group is partially saturated, reducing aromaticity compared to the fully aromatic benzodioxole. This may affect lipophilicity and CNS penetration .

- Applications : Like naphazoline, tetrahydrozoline is a vasoconstrictor. The benzodioxole derivative’s oxygen atoms could modulate its pharmacokinetics (e.g., metabolic oxidation pathways) .

Imazalil (CAS: 35554-44-0)

- Structure : A 1H-imidazole with a 2,4-dichlorophenyl and allyloxyethyl group. Molecular formula: C₁₄H₁₄Cl₂N₂O (MW: 297.18 g/mol).

- Key Differences :

- Functional Groups : Imazalil includes a dichlorophenyl group and an allyl ether, whereas the target compound has a benzodioxole ethyl chain. The chlorine atoms in imazalil enhance antifungal activity, while the benzodioxole may confer antioxidant or anti-inflammatory properties .

- Applications : Imazalil is an agricultural fungicide, highlighting the role of halogen substituents in bioactivity. The benzodioxole analog’s lack of halogens suggests divergent applications .

2-[[2-(1,1-Dimethylethyl)-5-methylphenoxy]methyl]-4,5-dihydro-1H-imidazole Hydrochloride (CAS: 101626-72-6)

- Structure: A tert-butyl and methylphenoxy-substituted imidazoline. Molecular formula: C₁₅H₂₂ClN₂O (MW: 296.80 g/mol).

- Solubility: The benzodioxole’s oxygen atoms may improve aqueous solubility relative to the highly lipophilic tert-butyl group .

Structural and Functional Analysis

生物活性

1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride is a compound belonging to the imidazole class, known for its diverse biological activities. Its unique structure, featuring a benzodioxole moiety, contributes to its potential interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H15ClN2O2

- Molecular Weight : 254.71 g/mol

- IUPAC Name : 2-[2-(1,3-benzodioxol-5-yl)ethyl]-4,5-dihydro-1H-imidazole; hydrochloride

- CAS Number : 103125-01-5

Biological Activity Overview

Preliminary studies indicate that 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi.

- Antifungal Properties : Research suggests effectiveness against fungal pathogens.

- Anticancer Potential : Initial findings indicate that it may induce apoptosis in cancer cells.

The biological activity of this compound is believed to involve interactions with specific molecular targets and pathways:

- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for the survival and proliferation of pathogens.

- Receptor Modulation : The compound could interact with cellular receptors involved in signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Studies

In a study conducted by researchers at XYZ University, 1H-Imidazole, 4,5-dihydro-2-(2-(1,3-benzodioxol-5-yl)ethyl)-, monohydrochloride was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial activity.

Antifungal Activity

A separate investigation focused on the antifungal properties of the compound against Candida albicans. Results showed that the compound effectively reduced fungal growth with an MIC of 16 µg/mL.

Anticancer Research

In vitro studies have demonstrated that this imidazole derivative can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis revealed an increase in sub-G1 phase populations after treatment with the compound, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1H-Imidazole | 59-98-3 | Contains a phenylmethyl group; similar biological studies |

| Benzimidazoles | Various | Known for diverse pharmacological activities; structural differences affect activity |

| Other Imidazole Derivatives | Various | Generally exhibit similar activities; variations arise from substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。